(S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride
Description
(S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride (CAS 1821520-81-3) is a chiral amine derivative featuring a bicyclic indenol scaffold. Its molecular formula is C₉H₁₂ClNO, with a molecular weight of 185.65 g/mol . The compound contains a hydroxyl group at position 5 and a primary amine at position 1 of the indane ring system. It is stored under inert atmosphere at room temperature and carries hazard warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .
Properties
IUPAC Name |
(1S)-1-amino-2,3-dihydro-1H-inden-5-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-9-4-1-6-5-7(11)2-3-8(6)9;/h2-3,5,9,11H,1,4,10H2;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXNDTMYJFQSDU-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=CC(=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transaminase-Catalyzed Amination
The stereoselective synthesis of the (S)-enantiomer has been achieved using transaminase enzymes, which transfer amino groups from donor molecules to ketone precursors. For instance, a study demonstrated the conversion of 4-cyano indanone to (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile with 100% ee using Vibrio fluvialis-derived transaminase (VF-TA). Although the target compound in this case is a carbonitrile derivative, the methodology is adaptable to the hydroxyl analogue through subsequent hydrolysis.
Key Reaction Conditions
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Substrate : 4-Cyano indanone (1.0 equiv)
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Enzyme : VF-TA (30 mg per 2.69 mL reaction volume)
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Cofactors : Pyridoxal phosphate (0.70 mg), secondary butylamine (0.2 g)
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Solvent : 50% EtOH with dimethyl sulfoxide (DMSO) as cosolvent
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Temperature : 40°C for 96 hours
The reaction mechanism involves the transaminase-mediated formation of a Schiff base intermediate, followed by proton transfer and hydrolysis to yield the (S)-configured amine. This method’s scalability is limited by enzyme stability but offers unparalleled stereochemical control.
Chemical Synthesis Approaches
Asymmetric Catalysis with Chiral Ligands
Chiral bisoxazoline ligands have been employed in asymmetric catalysis to induce enantioselectivity during the amination step. A representative procedure involves the use of indium chloride (InCl₃) to catalyze a four-component reaction between ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, and malononitrile. While this method primarily yields pyrano[2,3-c]pyrazole derivatives, modifying the starting materials (e.g., substituting malononitrile with hydroxyl-containing reagents) could generate the target indenol framework.
Optimized Conditions
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Catalyst : InCl₃ (20 mol%)
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Solvent : 50% EtOH under ultrasonic irradiation
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Temperature : 40°C for 20 minutes
Ultrasonic irradiation reduces reaction times from hours to minutes by enhancing mass transfer and catalyst activation.
Resolution via Diastereomeric Salt Formation
Racemic 1-amino-2,3-dihydro-1H-inden-5-ol can be resolved using chiral resolving agents such as tartaric acid. The (S)-enantiomer forms a less soluble diastereomeric salt, which is isolated via crystallization. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.
Typical Protocol
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Racemate Preparation : Indanone is condensed with hydroxylamine to form an oxime, followed by reduction with LiAlH₄.
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Resolution : Racemic amine is treated with L-tartaric acid in ethanol, yielding (S)-amine·L-tartrate crystals.
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Salt Formation : The free amine is liberated using NaOH and precipitated as hydrochloride with HCl gas.
This method achieves ~70% ee but requires multiple recrystallizations to attain >99% purity.
Purification and Characterization
Preparative HPLC
Crude synthetic mixtures are purified via preparative HPLC using acetonitrile/water gradients with trifluoroacetic acid (TFA) as an ion-pairing agent. For example, a similar compound, (R)-1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride, was isolated with 32% yield using a 25–50% acetonitrile gradient.
Spectroscopic Confirmation
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¹H NMR : Characteristic signals include δ 1.8–2.1 ppm (m, 2H, CH₂ indane), δ 4.2–4.5 ppm (m, 1H, CH-NH₂), and δ 6.7–7.2 ppm (m, 3H, aromatic).
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ESI-MS : Molecular ion peak at m/z 158 [M+H]⁺ for the free amine.
Comparative Analysis of Synthetic Methods
| Method | Yield | ee | Time | Scalability |
|---|---|---|---|---|
| Enzymatic (VF-TA) | 95% | 100% | 96 h | Moderate |
| Asymmetric Catalysis | 80–95% | 85–90% | 20 min | High |
| Diastereomeric Salt | 70% | 99% | 48 h | Low |
Enzymatic synthesis offers superior enantioselectivity but suffers from long reaction times. Chemical methods prioritize speed and yield, albeit with lower ee unless coupled with resolution techniques.
Chemical Reactions Analysis
Key Reaction Pathways
The compound participates in reactions typical of aromatic amines and alcohols, with additional stereochemical considerations due to its (S)-configuration.
Substitution Reactions
The amino group undergoes nucleophilic substitution under basic conditions. For example, reactions with pyrimidine derivatives via Buchwald–Hartwig amination yield pharmacologically relevant intermediates :
*Theoretical yield based on analogous reactions.
Oxidation and Reduction
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Oxidation : The hydroxyl group at position 5 is susceptible to oxidation. Using KMnO4 under acidic conditions generates the ketone derivative, 1-amino-2,3-dihydro-1H-inden-5-one.
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Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the indene ring to a fully saturated indane structure.
Coupling Reactions
The compound serves as a precursor in amide bond formation for drug discovery. For instance, coupling with 3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)aniline produces kinase inhibitors :
Stereochemical Influence
The (S)-configuration at position 1 enhances enantioselective binding to biological targets. For example, (S)-enantiomers exhibit 2–3× higher affinity for DDR1 kinase compared to (R)-forms in inhibitory assays .
Hydrogen Bonding
The amino and hydroxyl groups participate in dual hydrogen-bonding interactions with enzyme active sites, as demonstrated in crystallographic studies:
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NH2 → Asp101 (2.9 Å)
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OH → Tyr205 (2.7 Å)
Reaction Optimization Data
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C | >90% yield at 25°C |
| Solvent | THF/Ethyl acetate | THF improves solubility |
| Catalytic System | Pd2(dba)3/Xantphos | 75–85% conversion |
Stability and Handling
Scientific Research Applications
Chemical Properties and Structure
(S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride features an indane skeleton, characterized by the presence of an amino group and a hydroxyl group. These functional groups enhance its reactivity and interaction with biological targets. The molecular formula is with a molecular weight of approximately 185.65 g/mol.
Medicinal Chemistry
The compound has garnered attention for its potential as an intermediate in the synthesis of pharmaceuticals, especially those targeting anti-inflammatory and analgesic pathways. Its unique structure allows for diverse modifications that can optimize therapeutic efficacy.
Key Applications:
- Drug Development: Investigated for its role in synthesizing drugs that interact with specific receptors or enzymes.
- Therapeutic Potential: Exhibits significant biological activity, particularly in modulating enzyme activity and receptor interactions.
Case Study:
Research indicates that this compound can effectively bind to certain enzymes and receptors due to its functional groups, facilitating strong hydrogen bonding interactions that enhance its therapeutic effects .
Biological Research
In biological studies, this compound is utilized to explore enzyme interactions and protein binding mechanisms. The amino group enables it to participate in nucleophilic substitutions while the hydroxyl group allows for various reactions such as oxidation.
Mechanism of Action:
The mechanism involves binding to active site residues of enzymes through hydrogen bonding and electrostatic interactions facilitated by the hydroxyl group. This interaction can lead to modulation of biological pathways crucial for therapeutic outcomes .
Industrial Applications
This compound is also applied in the production of fine chemicals and pharmaceuticals. Its ability to act as a chiral building block makes it valuable in synthetic chemistry.
Industrial Use Cases:
- Chiral Synthesis: Acts as a chiral auxiliary in asymmetric synthesis processes.
- Material Development: Used in developing new materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Enantiomeric Forms
- (R)-3-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride: The enantiomer of the target compound, differing in the configuration of the amine group. Enantiomers often exhibit distinct pharmacological profiles due to stereospecific interactions with biological targets .
Positional Isomers
- 1-Amino-2,3-dihydro-1H-inden-4-ol hydrochloride: The hydroxyl group is at position 4 instead of 3.
- (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1191908-38-9): Replaces the hydroxyl group with chlorine at position 4. Chlorine’s electronegativity increases lipophilicity, which may enhance blood-brain barrier penetration compared to the hydroxylated analogue .
Substituent Modifications
- (S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1312949-70-4): Features an ethoxy group at position 5. The bulkier ethoxy substituent enhances metabolic stability but reduces aqueous solubility compared to the hydroxyl group .
- (S)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride: Introduces a methyl ester at position 5. This esterification can serve as a prodrug strategy, improving membrane permeability before enzymatic hydrolysis to the carboxylic acid .
Functionalized Derivatives
- Indantadol hydrochloride (N²-(2,3-Dihydro-1H-inden-2-yl)glycinamide hydrochloride): Contains an acetamide side chain instead of a primary amine. This modification alters hydrogen-bonding networks and may influence binding to targets like ion channels or enzymes .
Structural and Functional Comparison Table
Research Findings and Implications
- Synthetic Accessibility : The hydroxylated derivative (target compound) may require protective group strategies during synthesis, whereas chloro or ethoxy analogues can be synthesized via nucleophilic substitution or alkylation .
- Pharmacological Impact : Hydroxyl groups enhance hydrogen-bonding with biological targets, while chloro or trifluoromethyl groups prioritize lipophilicity and membrane permeability .
- Safety Profiles : Ethoxy and methyl ester derivatives show reduced acute toxicity compared to primary amines, as seen in milder hazard statements for prodrug-like structures .
Biological Activity
(S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride is a chiral compound that has gained attention in medicinal chemistry due to its unique structural characteristics and potential pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features an indane skeleton, characterized by the fusion of a benzene ring and a cyclopentane ring. Its molecular formula is with a molecular weight of approximately 185.65 g/mol. The presence of both an amino group and a hydroxyl group enhances its versatility as an intermediate in synthesizing various bioactive molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Hydrogen Bonding: The amino group can form hydrogen bonds with active site residues of enzymes, enhancing binding affinity.
- Electrostatic Interactions: The hydroxyl group can engage in electrostatic interactions, further modulating enzyme activity.
These interactions are crucial for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
1. Medicinal Chemistry
This compound serves as a key intermediate in synthesizing therapeutic agents targeting neurological disorders. Its structural similarity to neurotransmitters allows for effective enzyme inhibition and receptor binding.
2. Enzyme Inhibition
Research indicates that the compound can effectively bind to certain enzymes, demonstrating inhibition capabilities that may be beneficial in treating various diseases. Studies have shown that it can modulate enzyme activity through competitive inhibition mechanisms.
3. Receptor Binding
The compound's dual functionality enhances its interaction with receptor sites, which is essential for developing new drugs targeting specific pathways involved in disease mechanisms.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 1-Amino-2,3-dihydro-1H-indene | Lacks hydroxyl group; different reactivity | Limited interaction capabilities with biological targets |
| 1-Hydroxy-2,3-dihydro-1H-indene | Lacks amino group; affects binding potential | Reduced binding affinity compared to the target compound |
| 1-Amino-2,3-dihydro-1H-indene-5-one | Contains a ketone instead of hydroxyl; alters properties | Changes in reactivity and biological activity due to functional group differences |
The combination of both amino and hydroxyl groups on the indane skeleton makes this compound particularly valuable in medicinal chemistry.
Q & A
Q. Advanced Research Focus
- Storage conditions : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation .
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to hydrochloride salt solutions .
- Periodic QC checks : Monitor purity via HPLC every 6 months .
What synthetic strategies improve yield in multi-step indene derivatization?
Q. Advanced Research Focus
- Protecting groups : Use Boc-protected amines to prevent side reactions during indene ring functionalization .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 5 hours) for nitrovinylindole intermediates .
- Catalytic optimization : Screen Pd/C or Raney Ni for selective hydrogenation of nitro groups to amines .
How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
Q. Advanced Research Focus
- Steric hindrance : Bulky substituents at the 5-position reduce coupling efficiency (e.g., Suzuki-Miyaura with aryl boronic acids) .
- Electronic effects : Electron-withdrawing groups (e.g., –NO₂) enhance electrophilicity in Buchwald-Hartwig aminations .
- Computational modeling : DFT calculations predict regioselectivity in Pd-catalyzed reactions .
What analytical workflows resolve co-elution issues in impurity profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
